

Unraveling the Architecture of Tanzawaic Acid E: A Technical Guide

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Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B12366874

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the chemical structure elucidation of **Tanzawaic acid E**, a polyketide natural product. It details the spectroscopic data, experimental protocols for its isolation, and explores its biological significance, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Tanzawaic acid E is a member of the tanzawaic acid family, a group of structurally related polyketides produced by various fungi, including *Penicillium* sp.[1]. These compounds are characterized by a substituted decalin core linked to a penta-2,4-dienoic acid side chain. The intricate stereochemistry and potential biological activities of the tanzawaic acids make them compelling targets for chemical and pharmacological investigation. This guide focuses on the definitive determination of the chemical structure of **Tanzawaic acid E**.

Physicochemical and Spectroscopic Data

The structural elucidation of **Tanzawaic acid E** was achieved through a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.

Molecular Formula: $C_{18}H_{26}O_3$ [2]

Molecular Weight: 290.40 g/mol [2]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a new compound. For a salt form of **Tanzawaic acid E**, a negative mode HR-ESI-QTOFMS analysis revealed a molecular ion $[M]^-$ at m/z 289.1786 (calculated for $C_{18}H_{25}O_3$, 289.1804), confirming the molecular formula.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and relative stereochemistry of organic molecules. While a complete set of 2D NMR data for the free acid form of **Tanzawaic acid E** in a standard solvent is not readily available in the literature, the following tables summarize the 1H and ^{13}C NMR data for a salt form of **Tanzawaic acid E** recorded in DMSO- d_6 . These data, in conjunction with 2D NMR correlation experiments (COSY, HSQC, HMBC, and NOESY), are instrumental in piecing together the molecular structure.

Table 1: 1H NMR Data of **Tanzawaic Acid E** (salt form) in DMSO- d_6

Position	Chemical Shift (δ) ppm	Multiplicity (J in Hz)
2	5.66	d (15.2)
3	6.94	dd (15.2, 10.8)
4	5.95	t (11.2)
5	6.30	d (11.6)
7	1.83	m
8	1.22	m
9	0.94, 1.48	m
11	1.09, 1.54	m
12	1.22	m
13	1.95	m
14	5.25	br s
16	1.70	s
17	0.82	d (6.8)
18	0.84	d (6.8)

Data adapted from Quang et al., 2014.[\[3\]](#)

Table 2: ^{13}C NMR Data of **Tanzawaic Acid E** (salt form) in DMSO- d_6

Position	Chemical Shift (δ) ppm	Carbon Type
1	168.0	C
2	125.1	CH
3	142.3	CH
4	128.5	CH
5	140.2	CH
6	49.3	C
7	42.1	CH
8	34.1	CH
9	46.2	CH ₂
10	32.9	CH
11	38.6	CH ₂
12	41.2	CH
13	35.8	CH
14	125.4	CH
15	136.5	C
16	18.5	CH ₃
17	22.9	CH ₃
18	23.3	CH ₃

Data adapted from Quang et al., 2014.

Definitive Structure by X-ray Crystallography

The absolute and relative stereochemistry of **Tanzawaic acid E** was unequivocally established through single-crystal X-ray diffraction analysis. The crystallographic data were deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 962066. This

analysis provided the precise three-dimensional arrangement of all atoms in the molecule, confirming the connectivity and stereochemical configuration of all chiral centers.

Experimental Protocols

Isolation and Purification of Tanzawaic Acid E

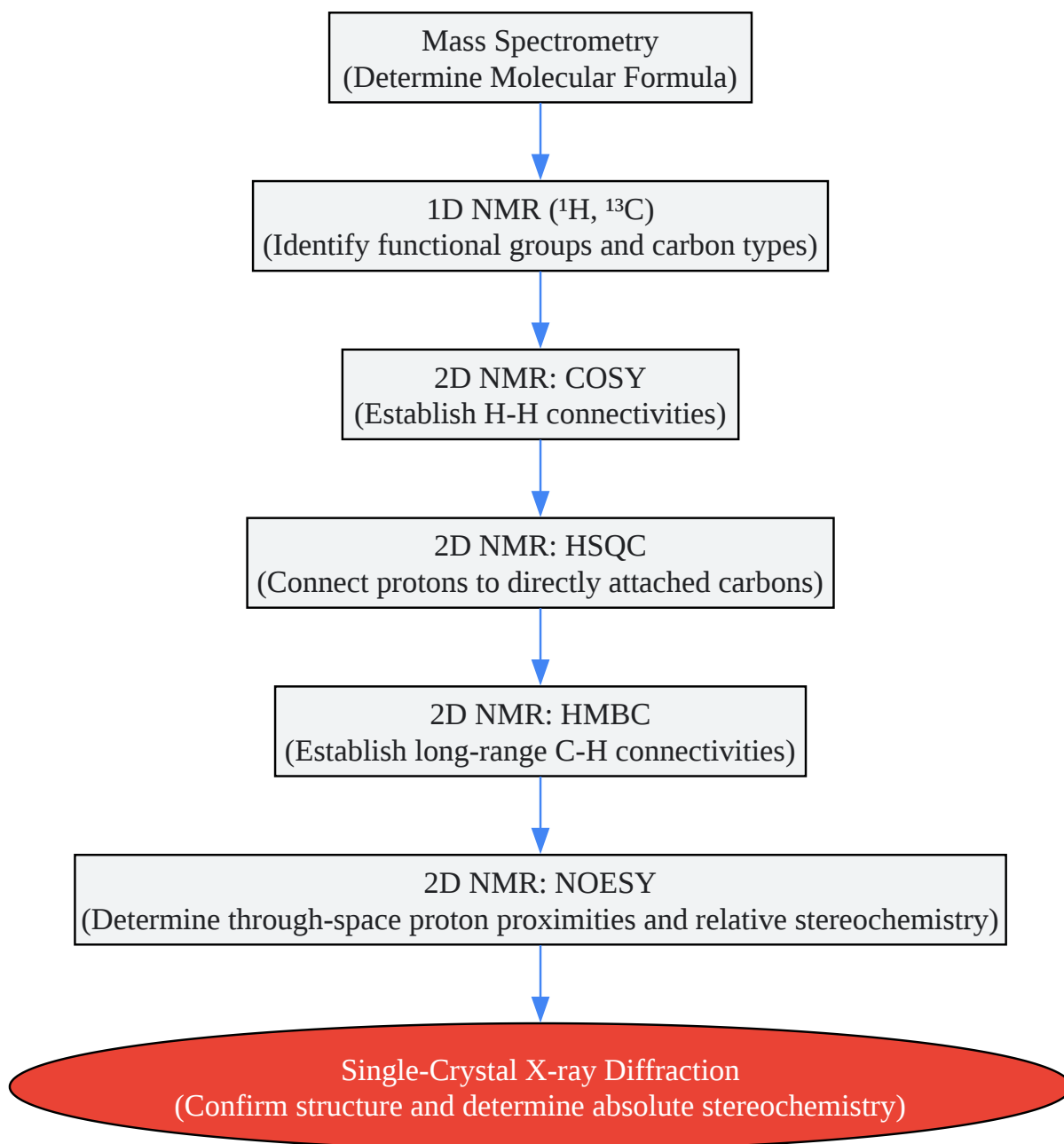
Tanzawaic acid E was isolated from the culture filtrate of the fungal strain *Penicillium* sp. IBWF104-06, which was originally isolated from a soil sample. The general procedure for its isolation is as follows:

Caption: General workflow for the isolation and purification of **Tanzawaic acid E**.

- **Fermentation:** The producing fungal strain, *Penicillium* sp. IBWF104-06, is cultured in a suitable medium, such as Yeast Malt Glucose (YMG) broth, to promote the production of secondary metabolites.
- **Extraction:** The culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the desired compounds from the aqueous medium.
- **Chromatography:** The crude extract is then subjected to a series of chromatographic techniques for purification. This multi-step process often involves:
 - **Silica Gel Column Chromatography:** To perform an initial separation of the components based on polarity.
 - **Preparative Thin-Layer Chromatography (TLC):** For further fractionation of the semi-purified mixtures.
 - **Reversed-Phase High-Performance Liquid Chromatography (HPLC):** As a final purification step to yield pure **Tanzawaic acid E**.

Logical Flow of Structure Elucidation

The determination of the planar structure and relative stereochemistry of **Tanzawaic acid E** relies on the interpretation of various spectroscopic data in a logical sequence.



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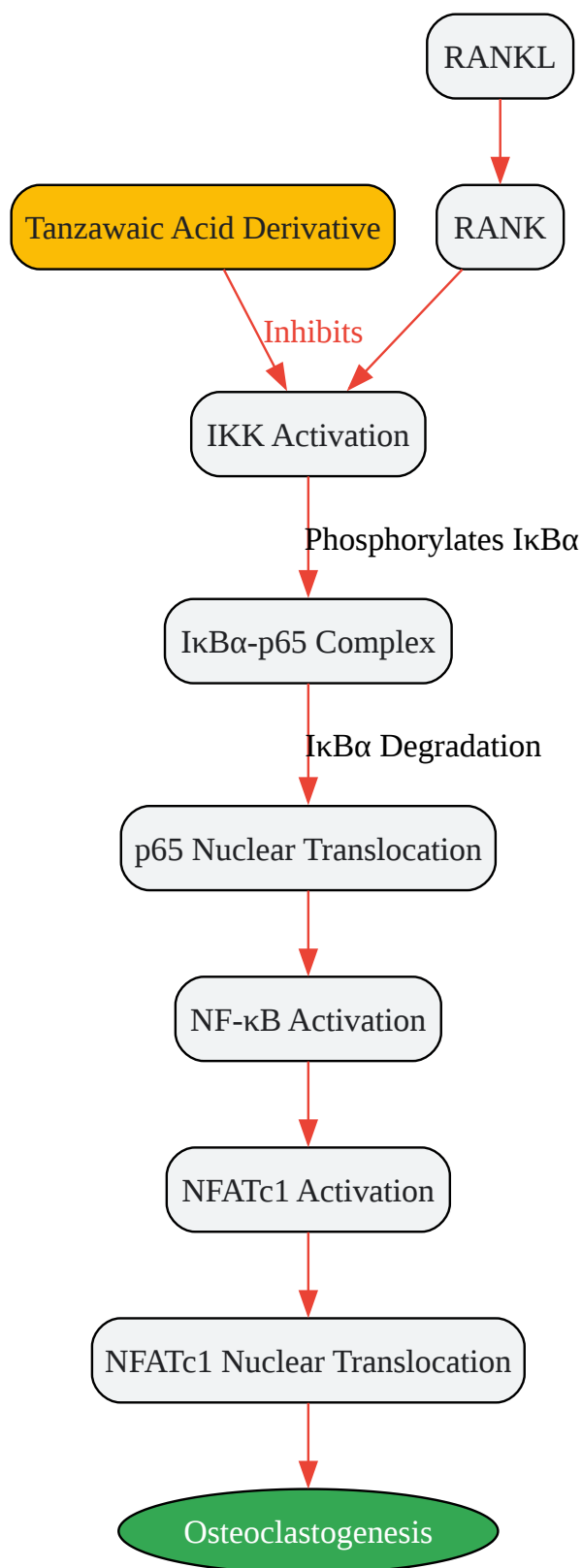
Caption: Logical workflow for the structural elucidation of **Tanzawaic acid E**.

Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological activities of tanzawaic acid derivatives. Notably, certain compounds from this class have been shown to inhibit osteoclastogenesis, the process of bone resorption. This effect is mediated through the suppression of the Receptor Activator of Nuclear Factor- κ B Ligand (RANKL)-induced signaling pathway.

One study demonstrated that a tanzawaic acid derivative could suppress RANKL-induced osteoclast differentiation in bone marrow macrophage cells (BMMCs). Mechanistically, this was attributed to the downregulation of the NF- κ B and NFATc1 (Nuclear Factor of Activated T-cells 1) signaling pathways.

The proposed mechanism involves the inhibition of I κ B α degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF- κ B. This subsequently leads to the reduced activation and nuclear translocation of NFATc1, a master regulator of osteoclastogenesis.



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